molecular formula C7H10BrNS B8506346 2-(Bromomethyl)-4-isopropylthiazole

2-(Bromomethyl)-4-isopropylthiazole

Cat. No.: B8506346
M. Wt: 220.13 g/mol
InChI Key: VCMVMMBPKAHJHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Bromomethyl)-4-isopropylthiazole is an organic compound belonging to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by a bromomethyl group attached to the second carbon and an isopropyl group attached to the fourth carbon of the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4-isopropylthiazole typically involves the bromination of a suitable precursor. One common method involves the reaction of 4-isopropyl-1,3-thiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and reagent concentration, leading to higher yields and purity of the final product. The use of solvents like acetone or dichloromethane can facilitate the reaction and improve the efficiency of the bromination process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4-isopropylthiazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of substituted thiazoles.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction of the thiazole ring can yield dihydrothiazoles or tetrahydrothiazoles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed:

Scientific Research Applications

2-(Bromomethyl)-4-isopropylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4-isopropylthiazole involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This covalent modification can disrupt essential biological pathways, making the compound a potential candidate for the development of enzyme inhibitors or receptor antagonists .

Comparison with Similar Compounds

Uniqueness: 2-(Bromomethyl)-4-isopropylthiazole is unique due to the presence of both the bromomethyl and isopropyl groups, which confer distinct chemical and biological properties. The bromomethyl group enhances its reactivity towards nucleophiles, while the isopropyl group increases its hydrophobicity, potentially improving its interaction with biological targets.

Properties

Molecular Formula

C7H10BrNS

Molecular Weight

220.13 g/mol

IUPAC Name

2-(bromomethyl)-4-propan-2-yl-1,3-thiazole

InChI

InChI=1S/C7H10BrNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3

InChI Key

VCMVMMBPKAHJHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)CBr

Origin of Product

United States

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